5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Overview
Description
5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both thiophene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The thiophene ring can be introduced through various coupling reactions, such as the Stille coupling reaction, which involves the use of palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxazole ring may produce amines.
Scientific Research Applications
5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 5-methylthiophene-2-boronic acid share the thiophene ring structure.
Oxazole derivatives: Compounds such as 2,5-dimethyl-1,2-oxazole have similar oxazole ring structures.
Uniqueness
5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid is unique due to the combination of both thiophene and oxazole rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-5-2-3-7(14-5)8-6(9(11)12)4-10-13-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVOLDGJHQQDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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